Cas no 329043-16-5 (5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid)

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid structure
329043-16-5 structure
商品名:5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid
CAS番号:329043-16-5
MF:C13H15NO5
メガワット:265.2619
CID:1069877
PubChem ID:3135583

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid
    • HMS645M16
    • STK430219
    • 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]butanoic acid
    • EU-0049982
    • AKOS000568969
    • ChemDiv1_020696
    • Oprea1_851929
    • CCG-115969
    • 5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
    • Oprea1_163652
    • 5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoicacid
    • 329043-16-5
    • CS-0332979
    • MDL: MFCD01341139
    • インチ: InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
    • InChIKey: IRZIZCCPTGGJGO-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1=CC2=C(OCCO2)C=C1)CCCC(O)=O

計算された属性

  • せいみつぶんしりょう: 265.09502258g/mol
  • どういたいしつりょう: 265.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 84.9Ų

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM517240-1g
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
329043-16-5 97%
1g
$*** 2023-05-30
Crysdot LLC
CD11144326-5g
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
329043-16-5 97%
5g
$701 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403649-5g
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
329043-16-5 97%
5g
¥6315.00 2024-05-19
Chemenu
CM517240-5g
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
329043-16-5 97%
5g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403649-1g
5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid
329043-16-5 97%
1g
¥2436.00 2024-05-19

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 関連文献

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acidに関する追加情報

Introduction to 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic Acid (CAS No. 329043-16-5)

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid, identified by its Chemical Abstracts Service (CAS) number 329043-16-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex heterocyclic structure and functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a benzodioxin moiety and an amino-pentanoic acid backbone suggests a unique combination of chemical properties that may be leveraged in the development of novel therapeutic agents.

The benzodioxin scaffold, also known as a tetrahydroquinoline derivative, is well-documented for its role in various pharmacological contexts. Its structural framework is closely related to compounds that exhibit biological activity, making it a valuable scaffold for medicinal chemists. In particular, derivatives of benzodioxin have been explored for their potential in treating neurological disorders, cardiovascular diseases, and even certain types of cancer. The specific substitution pattern in 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid may confer unique interactions with biological targets, which could be exploited for therapeutic benefit.

The pentanoic acid moiety in the compound introduces a carboxylic acid group at the fifth carbon position, which can participate in various chemical reactions such as esterification, amidation, or conjugation with other biomolecules. This functional group is particularly useful in drug design as it can enhance solubility, improve bioavailability, or facilitate interactions with biological receptors. The combination of the benzodioxin and pentanoic acid units creates a molecule with a balanced set of chemical and biological properties, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The structural features of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid, including its aromatic ring system and polar functional groups, can be analyzed to understand how it might interact with target proteins or enzymes. These insights are crucial for optimizing the compound’s pharmacokinetic profile and therapeutic efficacy.

In addition to its potential as a lead compound in drug development, 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid may also serve as a valuable intermediate in synthetic chemistry. Its unique structural motif allows for modifications at multiple sites, enabling the creation of libraries of derivatives with tailored biological properties. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzodioxin ring system followed by the introduction of the amino-pentanoic acid side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions or enzymatic transformations may be employed to achieve regioselectivity and minimize side products.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of green chemistry principles. The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid can be approached with sustainable methodologies to reduce environmental impact. For instance, using catalytic systems that minimize waste or employing renewable starting materials can make the process more eco-friendly while maintaining high efficiency.

The biological evaluation of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid has been limited thus far but holds great promise. Preclinical studies are needed to assess its potency against relevant disease models and to determine its safety profile. Given its structural similarity to known bioactive compounds, it is reasonable to hypothesize that it may exhibit therapeutic effects comparable to or superior to existing treatments.

The development of new drugs is often hampered by challenges such as poor solubility or rapid metabolism. The carboxylic acid group in 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid provides an opportunity to address these issues through chemical modifications. For example, esterification or amidation can enhance solubility while protecting the carboxylic acid from rapid degradation in vivo.

The role of computational tools in drug discovery cannot be overstated. Software packages that predict molecular properties such as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles are invaluable for guiding experimental design. By leveraging these tools early in the discovery process, researchers can prioritize compounds like 5-(2,3-Dihydro-1,4-benzodioxin -6 -ylamino)- 5 - oxopentanoic acid that are more likely to succeed in later stages.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of novel therapeutics. Open innovation models allow for sharing resources and expertise, accelerating progress towards new treatments。 The study of compounds like 5 - ( 2 , 3 - Dihydro - 1 , 4 - benzodioxine - 6 - ylamino ) - 5 - oxopentan oic aci d ( CAS No . 329043 -16 - 5 ) benefits greatly from such partnerships, enabling faster translation from bench science to clinical application。

Future directions in the research on this compound may include exploring its potential as an inhibitor or activator of specific enzymes or receptors。 High-resolution structural biology techniques such as X-ray crystallography or NMR spectroscopy can provide detailed insights into how it interacts with biological targets。 These structural data are critical for rational drug design, allowing researchers to make informed modifications that enhance potency and selectivity。

The integration of artificial intelligence (AI) into drug discovery workflows is transforming the field。 AI-driven platforms can analyze vast datasets to identify promising candidates like 5 - ( 2 , 3 - Dihydro - 1 , 4 - benzodioxine - 6 - ylamino ) - 5 - oxopentan oic aci d ( CAS No . 329043 -16 - 5 ) based on their predicted biological activity。 Machine learning algorithms can also predict optimal synthetic routes, reducing time-to-market for new drugs。

In conclusion, 5 -( 2 , 3 - Dihydro - 1 , 4 - benzodioxine -6-y lamino ) - 5 oxo penta no ic aci d ( CAS No . 32 9 04 31 6 - 53 ) represents a fascinating subject of study with significant potential in pharmaceutical research。 Its unique structural features, combined with advances in computational chemistry and synthetic methodologies, make it an attractive candidate for further exploration。 As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in developing innovative therapies for human health。

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量